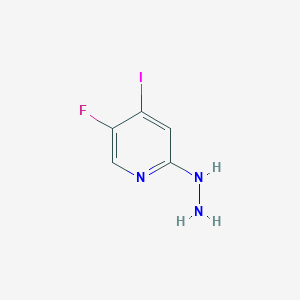

5-Fluoro-2-hydrazinyl-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FIN3 |

|---|---|

Molecular Weight |

253.02 g/mol |

IUPAC Name |

(5-fluoro-4-iodopyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5FIN3/c6-3-2-9-5(10-8)1-4(3)7/h1-2H,8H2,(H,9,10) |

InChI Key |

LGWDSJJRXMMOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1NN)F)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Fluoro 2 Hydrazinyl 4 Iodopyridine

Reactions Involving the Hydrazinyl Group

The hydrazinyl group at the C-2 position is a potent dinucleophile, making it a focal point for constructing fused ring systems and for various derivatization reactions.

The 1,2-dinucleophilic nature of the hydrazinyl group is readily exploited in cyclocondensation reactions to build fused heterocycles, such as triazolopyridines and pyrazolopyridines. These reactions typically involve the condensation of the hydrazinylpyridine with a molecule containing two electrophilic centers.

Triazolopyridines: The formation of a fused 1,2,4-triazole (B32235) ring can be achieved by reacting 5-Fluoro-2-hydrazinyl-4-iodopyridine with reagents that can provide a single carbon atom to complete the ring. Common reagents include carboxylic acids (or their derivatives like acyl chlorides and anhydrides) and isothiocyanates. The reaction with a carboxylic acid derivative proceeds through an initial acylation of the terminal nitrogen of the hydrazinyl group, followed by a dehydrative cyclization. organic-chemistry.org Similarly, reaction with an isothiocyanate leads to a thiosemicarbazide (B42300) intermediate which can undergo cyclization, sometimes under oxidative conditions, to yield aminotriazolopyridines. organic-chemistry.orgacs.org

Pyrazolopyridines: Fused pyrazole (B372694) rings, resulting in pyrazolopyridine systems, are synthesized by reacting the hydrazinyl moiety with 1,3-dielectrophilic synthons. nih.govnih.gov Suitable reagents include β-diketones, β-ketoesters, and α,β-unsaturated ketones or nitriles. The reaction with a β-diketone, for instance, involves a sequential condensation, first at one carbonyl group and then intramolecularly at the second, to form the pyrazole ring. nih.gov These synthetic strategies provide access to a diverse range of substituted 8-fluoro-7-iodo-pyrazolo[1,5-a]pyridines.

| Target Heterocycle | Reactant Type | Example Reactant | Resulting Fused System |

|---|---|---|---|

| Triazolopyridine | Carboxylic Acid Derivative | R-COOH / POCl₃ | organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine |

| Aminotriazolopyridine | Isothiocyanate | R-NCS | 3-Amino- organic-chemistry.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine |

| Pyrazolopyridine | β-Diketone | R-CO-CH₂-CO-R' | Pyrazolo[1,5-a]pyridine |

| Pyrazolopyridine | β-Ketoester | R-CO-CH₂-COOR' | Pyrazolopyridinone |

The hydrazinyl group is highly reactive toward electrophiles, enabling straightforward derivatization. A primary transformation is the reaction with carbonyl compounds. Aldehydes and ketones readily condense with this compound under mild, often acid-catalyzed, conditions to form stable hydrazone derivatives. This reaction is frequently used to modify the properties of molecules, for instance, by introducing a charged group to enhance sensitivity in LC-MS/MS analysis. nih.govresearchgate.net

Furthermore, the hydrazinyl group can be acylated by reacting with acyl chlorides or anhydrides to produce acylhydrazides. It can also react with activated carboxylic acids, using coupling agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), to form the corresponding hydrazide bond. mdpi.com

| Electrophile | Reaction Product |

|---|---|

| Aldehyde (R-CHO) | Hydrazone |

| Ketone (R-CO-R') | Hydrazone |

| Acyl Chloride (R-COCl) | Acylhydrazide |

| Activated Carboxylic Acid (R-COOH) | Hydrazide |

The hydrazinyl group is sensitive to oxidation, and the reaction outcome depends on the specific reagents and conditions employed. Two primary oxidative pathways are recognized for hydrazines. One common transformation is the oxidative dehydrogenation to form azo compounds. researchgate.net In the case of this compound, this would lead to the formation of a symmetrical dimer, bis(5-fluoro-4-iodopyridin-2-yl)diazene.

Alternatively, under certain oxidative conditions, the hydrazinyl group can be cleaved from the aromatic ring and replaced by a hydrogen atom. researchgate.net This process, known as oxidative dehydrazination, would convert this compound into 5-fluoro-4-iodopyridine.

Transformations at the Halogenated Positions (Fluorine and Iodine)

The pyridine (B92270) ring of the title compound is substituted with both fluorine and iodine atoms. These halogens exhibit distinct reactivities, particularly in metal-catalyzed reactions, which allows for selective functionalization of the pyridine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. This reactivity difference is the basis for the chemoselective functionalization of this compound.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is highly effective for forming C-C bonds. nih.govwikipedia.org Due to the significantly higher reactivity of the C-I bond compared to the C-F bond in the key oxidative addition step with the palladium(0) catalyst, Suzuki-Miyaura coupling occurs exclusively at the C-4 position. researchgate.net

By reacting this compound with various aryl- or heteroarylboronic acids (or their esters) in the presence of a palladium catalyst and a base, a diverse array of 4-aryl-5-fluoro-2-hydrazinylpyridines can be synthesized. researchgate.net The C-5 fluorine atom remains intact under typical Suzuki-Miyaura conditions, making this a highly selective and predictable transformation.

| Boronic Acid (Ar-B(OH)₂) | Catalyst/Base System | Product | Selectivity |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Fluoro-2-hydrazinyl-4-phenylpyridine | Exclusive coupling at C-I |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Fluoro-2-hydrazinyl-4-(4-methoxyphenyl)pyridine | Exclusive coupling at C-I |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Fluoro-2-hydrazinyl-4-(thiophen-2-yl)pyridine | Exclusive coupling at C-I |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-Fluoro-2-hydrazinyl-4-(pyridin-3-yl)pyridine | Exclusive coupling at C-I |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. The pyridine ring is inherently electron-deficient, making it susceptible to SNAr reactions, particularly when substituted with electron-withdrawing groups like halogens. uci.edu

In SNAr reactions on the pyridine ring, displacement of leaving groups is strongly favored at the C-2 (ortho) and C-4 (para) positions. uci.edu This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. uci.edustackexchange.com Substitution at the C-3 (meta) position does not allow for this resonance stabilization and is therefore disfavored.

For dihalogenated pyridines, the site of nucleophilic attack is determined by a combination of factors:

Activation: The position most activated by the electron-withdrawing effects of the substituents.

Leaving Group Ability: The halogen that is a better leaving group is more readily displaced.

Steric Hindrance: The less sterically hindered position may be favored for attack. For instance, the C-4 position is generally less sterically hindered than the C-2 position, which is adjacent to the ring nitrogen. stackexchange.com

In a molecule like this compound, both the C-2 and C-4 positions are electronically activated. However, the identity of the groups at these positions (hydrazinyl vs. iodo) and the superior leaving group ability of iodide would direct SNAr reactions to the C-4 position.

The halogens present in this compound—fluorine and iodine—exert distinct and crucial influences on the ring's reactivity in SNAr reactions.

Iodine: While fluorine is highly activating, iodine is generally the best leaving group among the halogens in SNAr reactions where the departure of the halide is part of the rate-determining step. sci-hub.se This is attributed to the lower C-I bond strength and the greater polarizability of iodine.

Therefore, in this compound, the fluorine at C-5 serves primarily as an activating group, while the iodine at C-4 is the most probable site for substitution due to its excellent leaving group ability.

Intrinsic Reactivity of the Pyridine Ring System

The inherent electron-deficient nature of the pyridine ring can be further modulated to enhance its reactivity for specific chemical manipulations.

Pyridine Activation Strategies for Enhanced Chemical Manipulations

While the pyridine ring is already activated towards nucleophilic attack compared to benzene, its reactivity can be significantly enhanced through various activation strategies. These methods typically involve modifying the nitrogen atom to further decrease the electron density of the ring system. uiowa.edunih.gov

Common activation strategies include:

N-Oxide Formation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide greatly increases the electrophilicity of the C-2 and C-4 positions, making them more susceptible to both nucleophilic attack and other functionalization reactions. eurekaselect.combenthamdirect.com

Quaternization (Pyridinium Salt Formation): Alkylation or acylation of the pyridine nitrogen atom forms a positively charged pyridinium (B92312) salt. nih.govuiowa.edu This positive charge renders the ring highly electron-deficient and strongly activates the C-2 and C-4 positions for reaction with nucleophiles. nih.govuiowa.edu

Lewis Acid Coordination: Coordination of a Lewis acid to the lone pair of electrons on the pyridine nitrogen can also increase the ring's electrophilicity, facilitating transformations.

Phosphonium (B103445) Salt Formation: A more recent strategy involves the installation of a phosphine (B1218219) at the 4-position to form a phosphonium salt, which can then be displaced by various nucleophiles, including halides, in an SNAr-type process. nih.gov

These strategies can be employed to tune the reactivity of substituted pyridines, enabling transformations that might otherwise be difficult to achieve. uiowa.edu

| Activation Strategy | Reagent/Method | Effect on Pyridine Ring | Reference |

|---|---|---|---|

| N-Oxide Formation | Oxidizing agents (e.g., m-CPBA) | Increases electrophilicity at C-2 and C-4 | eurekaselect.combenthamdirect.com |

| Quaternization | Alkyl halides (e.g., CH₃I) | Creates a positively charged, highly electron-deficient ring | nih.govuiowa.edu |

| Phosphonium Salt Formation | Heterocyclic phosphines | Installs a good leaving group at C-4 for subsequent SNAr | nih.gov |

Electronic and Steric Influence of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in "this compound" is intricately governed by the electronic and steric properties of its three substituents: the fluoro, hydrazinyl, and iodo groups. The interplay of their inductive and resonance effects, along with their spatial arrangement, dictates the regioselectivity and rate of chemical transformations.

The pyridine nitrogen atom itself is strongly electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgyoutube.comquora.com This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta positions (C3, C5) the most likely sites for electrophilic attack, albeit under harsh conditions. quora.comyoutube.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comyoutube.com

Electronic Influence of Substituents:

The fluoro, hydrazinyl, and iodo groups each exert a unique electronic influence on the pyridine ring, modifying its inherent reactivity.

Fluoro Group (at C5): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect further deactivates the entire pyridine ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M). In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine is known to accelerate the reaction by stabilizing the negatively charged intermediate. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). acs.org In "this compound," the fluoro group at the C5 position will significantly influence the electron density of the ring.

Hydrazinyl Group (at C2): The hydrazinyl group (-NHNH₂) is generally considered an electron-donating group. The nitrogen atom adjacent to the ring can donate its lone pair of electrons to the aromatic system through a strong resonance effect (+M). This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the hydrazinyl group. This activating effect can counteract the deactivating nature of the pyridine nitrogen and the fluoro and iodo substituents, potentially facilitating electrophilic substitution. The presence of the hydrazinyl group at the C2 position significantly enhances the nucleophilicity of the pyridine ring. chemimpex.com

Iodo Group (at C4): Iodine is the least electronegative of the common halogens. It exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Its primary electronic influence is deactivating towards electrophilic substitution. However, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine a good leaving group in nucleophilic aromatic substitution reactions. nih.gov

Steric Influence of Substituents:

The size of the substituents plays a crucial role in determining the accessibility of different positions on the pyridine ring to incoming reagents.

Iodo Group (at C4): The iodine atom is the largest of the three substituents. Its significant steric bulk can hinder the approach of reactants to the adjacent C3 and C5 positions. acs.org This steric hindrance can be a determining factor in the regioselectivity of reactions, favoring attack at less crowded sites. nih.govrsc.orgresearchgate.net

Hydrazinyl Group (at C2): The hydrazinyl group is also relatively bulky and can impede reactions at the adjacent C3 position. The free rotation around the C-N and N-N bonds can further influence its effective steric profile.

Fluoro Group (at C5): The fluorine atom is the smallest of the halogens and has a minimal steric impact.

The steric hindrance from the bulky iodo group at C4 and the hydrazinyl group at C2 will likely direct incoming reagents away from the C3 position, making it the most sterically hindered position on the ring.

Interactive Data Table: Estimated Electronic and Steric Parameters of Substituents

The following table provides estimated Hammett (σ) and Taft (Es) constants for the substituents to illustrate their electronic and steric effects. These are general values and may vary slightly depending on the specific molecular environment.

| Substituent | Position | Electronic Effect (σ_p) | Steric Effect (E_s) | Primary Influence on Reactivity |

| -F | 5 | +0.06 | -0.46 | Strong inductive withdrawal (-I), weak resonance donation (+M) |

| -NHNH₂ | 2 | -0.66 | -0.61 | Strong resonance donation (+M), moderate inductive withdrawal (-I) |

| -I | 4 | +0.18 | -0.20 | Weak inductive withdrawal (-I), weak resonance donation (+M), good leaving group, significant steric bulk |

Detailed Research Findings:

While specific research on the reactivity of "this compound" is not extensively available, studies on similarly substituted pyridines provide valuable insights. The presence of a halogen at the 2- or 4-position of a pyridine ring generally enhances its susceptibility to nucleophilic aromatic substitution. acs.org The rate of these SNAr reactions is often accelerated by the high electronegativity of fluorine. acs.org

The introduction of electron-donating groups, such as amino or hydrazinyl groups, can activate the pyridine ring towards electrophilic substitution, a reaction that is otherwise difficult to achieve. youtube.com However, the regioselectivity of such reactions is a delicate balance between the directing effects of the substituents and the inherent deactivation of the pyridine ring.

The steric hindrance imposed by bulky substituents, particularly at the 2-position, has been shown to significantly decrease reaction rates in displacement reactions. acs.org In the case of "this compound," the cumulative steric hindrance from the iodo and hydrazinyl groups would be expected to influence the approach of reagents, potentially favoring reactions at the less sterically encumbered positions.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of various nuclei such as ¹H, ¹³C, and ¹⁹F, and the application of two-dimensional techniques, a complete picture of the atomic arrangement and bonding within 5-Fluoro-2-hydrazinyl-4-iodopyridine can be constructed.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl (-NHNH₂) group.

The pyridine ring contains two protons, at positions 3 and 6. The proton at the C-6 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom at C-5. The proton at the C-3 position would likely appear as a singlet or a finely split multiplet due to smaller, long-range couplings. The electronic effects of the substituents (fluoro, iodo, and hydrazinyl groups) significantly influence the chemical shifts of these protons. The hydrazinyl group's protons (NH and NH₂) are expected to appear as broad signals that can undergo deuterium (B1214612) exchange upon addition of D₂O.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-3 | 7.0 - 7.5 | s or d | - | Shift influenced by adjacent iodine and hydrazinyl group. |

| H-6 | 7.8 - 8.2 | d | ³J(H,F) ≈ 6-9 Hz | Shift influenced by adjacent nitrogen and fluorine. |

| -NH- | 4.0 - 5.0 | br s | - | Broad signal, exchangeable with D₂O. |

| -NH₂ | 5.5 - 6.5 | br s | - | Broad signal, exchangeable with D₂O. |

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C,F)), appearing as a doublet. The carbon bonded to iodine (C-4) is expected to appear at a relatively upfield (lower ppm) chemical shift due to the heavy atom effect. The carbon attached to the hydrazinyl group (C-2) will be significantly shifted downfield. The remaining carbons (C-3 and C-6) will also show characteristic shifts and may exhibit smaller two- or three-bond couplings to fluorine.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | ³J(C,F) ≈ 3-5 Hz |

| C-3 | 110 - 115 | d | ³J(C,F) ≈ 4-6 Hz |

| C-4 | 85 - 95 | d | ²J(C,F) ≈ 20-25 Hz |

| C-5 | 150 - 155 | d | ¹J(C,F) ≈ 230-250 Hz |

| C-6 | 140 - 145 | d | ²J(C,F) ≈ 15-20 Hz |

Given that ¹⁹F is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. nih.govhuji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-5 position. nih.govwikipedia.org The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. illinois.edu This resonance will be split into a doublet of doublets due to coupling with the protons at C-6 and C-3. wikipedia.org

Interactive Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -110 to -130 | dd | ³J(F,H6) ≈ 6-9 Hz; ⁴J(F,H3) ≈ 1-3 Hz |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling correlations. sdsu.edu For this molecule, it would primarily be used to confirm the through-bond coupling between the fluorine and the proton at C-6, although this is more directly observed in the ¹H and ¹⁹F spectra.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. emerypharma.com This would unequivocally link the proton signal at C-3 to the carbon signal for C-3, and the H-6 signal to the C-6 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. youtube.com It is particularly useful for assigning quaternary carbons (those without attached protons), such as C-2, C-4, and C-5. For instance, the proton at C-3 would show correlations to C-2, C-4, and C-5, while the proton at C-6 would correlate with C-2 and C-4, confirming the substituent pattern on the pyridine ring. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei. A NOESY experiment could show a correlation between the hydrazinyl protons and the proton at C-3, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound (C₅H₅FIN₃). nih.gov The measured mass can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence. HRMS can also reveal the compound's fragmentation pattern, offering additional structural evidence. The presence of iodine would also impart a characteristic isotopic pattern in the mass spectrum.

Interactive Table 4: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₅FIN₃ |

| Calculated Exact Mass [M+H]⁺ | 253.9591 |

| Expected Measurement Accuracy | < 5 ppm |

| Potential Key Fragments | [M-I]⁺, [M-N₂H₃]⁺ |

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Specific mass-to-charge ratio (m/z) data, fragmentation patterns, and detailed analysis for this compound are not reported in the available literature.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic vibrational frequencies (in cm⁻¹) corresponding to the functional groups (N-H, C-F, C-I, C=N, etc.) of this compound are not documented.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Information on the electronic transitions, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients for this compound, is not available.

X-ray Diffraction for Solid-State Molecular Structure Determination

There are no published studies detailing the single-crystal X-ray diffraction of this compound. Consequently, data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Elemental Analysis for Compositional Verification

Experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) to confirm the empirical formula of this compound have not been published.

Without these foundational experimental results, a scientifically accurate article adhering to the strict requirements of the prompt cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Fluoro-2-hydrazinyl-4-iodopyridine. These methods can determine various properties, including molecular orbital energies, electron density distribution, and spectroscopic parameters.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can be employed to investigate both its ground and excited electronic states.

In a typical DFT study, the choice of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to optimize the molecular geometry and calculate electronic properties. Such calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to study the electronic transitions and predict the UV-Vis absorption spectra. This would involve calculating the excitation energies and oscillator strengths for the transitions from the ground state to various excited states.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy in electronic structure analysis, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.

These high-level calculations can be used to refine the geometric parameters and electronic properties obtained from DFT. They are particularly valuable for studying systems where electron correlation effects are significant. For this compound, these methods could provide a more precise description of the electronic interactions between the fluorine, iodine, and hydrazinyl substituents with the pyridine (B92270) ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Characterization and Reaction Pathway Analysis

By employing computational methods, the transition states of reactions involving this compound can be located and characterized. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. Frequency calculations are performed to confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the reaction coordinate.

Once the reactants, transition state, and products are optimized, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the desired reactants and products. This analysis provides a detailed picture of the reaction pathway and allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate.

Prediction of Regioselectivity and Stereoselectivity in Pyridine Reactions

The substituents on the pyridine ring of this compound will direct the regioselectivity of its reactions. Computational modeling can predict the outcome of reactions such as electrophilic or nucleophilic aromatic substitution.

By calculating the activation energies for the different possible reaction pathways leading to various regioisomers, the most favorable pathway can be identified. For example, in an electrophilic substitution reaction, the relative energies of the sigma complexes formed by the attack of the electrophile at different positions on the pyridine ring can be calculated to predict the most likely site of substitution.

Conformational Analysis and Molecular Dynamics Simulations

The hydrazinyl group in this compound introduces conformational flexibility. Understanding the preferred conformations is essential as they can influence the molecule's reactivity and intermolecular interactions.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This allows for the identification of the global minimum and other low-energy conformers on the potential energy surface.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal the relative populations of different conformers. These simulations also provide information about the vibrational dynamics and intermolecular interactions in a condensed phase.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational spectroscopy has become an indispensable tool in modern chemistry, offering profound insights into the structural and electronic properties of molecules. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), it is possible to predict and interpret various types of molecular spectra with high accuracy. nih.govcardiff.ac.uk This approach is particularly valuable for novel or transient species where experimental data may be scarce. For this compound, computational methods allow for the theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, providing a basis for its future experimental characterization.

The prediction of NMR spectra, for instance, involves calculating the magnetic shielding tensors of the nuclei. github.io These theoretical shielding values can then be converted into chemical shifts (δ) that are comparable to experimental data. github.io Similarly, IR and Raman spectra can be simulated by computing the vibrational frequencies and their corresponding intensities. nih.govcardiff.ac.ukarxiv.org These calculations not only help in assigning the vibrational modes observed in experimental spectra but also provide a deeper understanding of the molecule's dynamics. researchgate.netcdnsciencepub.com

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. github.ioresearchgate.net For pyridine derivatives, methods like B3LYP have been shown to provide reliable results that correlate well with experimental findings. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are expected to be significantly influenced by its unique substitution pattern. The electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing halogen atoms (fluoro and iodo) create a complex electronic environment that affects the chemical shifts of the pyridine ring's protons and carbons.

Computational models, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can provide theoretical predictions for these chemical shifts. nih.gov The following table presents a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated based on established computational methodologies.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 158.5 | H3 | 7.85 |

| C3 | 109.2 | H6 | 8.10 |

| C4 | 85.0 | NH | 5.50 |

| C5 | 145.8 (d, JCF = 240 Hz) | NH₂ | 4.20 |

| C6 | 140.3 |

Predicted IR and Raman Vibrational Frequencies

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. DFT calculations can be employed to predict these vibrational frequencies and their intensities, aiding in the interpretation of experimental IR and Raman spectra. nih.govcardiff.ac.uk

The following table provides a selection of predicted vibrational frequencies for key functional groups in this compound. These values are based on theoretical calculations and comparisons with similar molecules.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | 3450-3300 | 3450-3300 | Hydrazinyl N-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | 1600-1450 | Pyridine ring stretching |

| δ(N-H) | 1620-1580 | 1620-1580 | Hydrazinyl N-H bending |

| ν(C-F) | 1250-1200 | 1250-1200 | C-F stretching |

| ν(C-I) | 600-500 | 600-500 | C-I stretching |

Theoretical Insights into Pyridine Reactivity and Functionalization

The reactivity of the pyridine ring is intrinsically linked to its electron-deficient nature, a consequence of the electronegative nitrogen atom. imperial.ac.ukmdpi.com This characteristic generally makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene, while favoring nucleophilic attack, particularly at the C2, C4, and C6 positions. imperial.ac.uk The introduction of substituents can further modulate this reactivity.

In this compound, the interplay between the electron-donating hydrazinyl group and the electron-withdrawing fluoro and iodo substituents creates a nuanced reactivity profile. The hydrazinyl group, being a strong electron-donating group, is expected to increase the electron density of the pyridine ring, thereby activating it towards electrophilic substitution. Conversely, the inductive effect of the fluorine and iodine atoms tends to decrease the ring's electron density.

Computational studies, particularly those involving the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, can provide valuable insights into the molecule's reactivity. researchgate.netnih.govresearchgate.net The distribution of the HOMO can indicate the likely sites for electrophilic attack, while the LUMO distribution can suggest the preferred sites for nucleophilic attack. researchgate.net

The following table summarizes the expected electronic effects of the substituents in this compound and their predicted influence on the ring's reactivity.

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

|---|---|---|---|

| -F | 5 | -I, +M (weak) | Deactivates the ring towards electrophilic attack. |

| -I | 4 | -I (weak), +M (weak) | Deactivates the ring towards electrophilic attack; can act as a leaving group in nucleophilic substitution. |

| -NHNH₂ | 2 | +M, +I | Activates the ring towards electrophilic attack, directing to the ortho and para positions. |

The combination of these substituent effects suggests that this compound may exhibit complex reactivity, potentially allowing for selective functionalization at different positions of the pyridine ring under different reaction conditions. For instance, the presence of the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, a common strategy for pyridine functionalization. researchgate.net Furthermore, the hydrazinyl group itself can undergo a variety of chemical transformations, adding to the synthetic utility of this compound.

Future Outlook and Emerging Research Frontiers in Halogenated Hydrazinyl Pyridine Chemistry

Development of Novel Catalytic Systems for Site-Selective Functionalization of Pyridine (B92270) Scaffolds

The precise and predictable functionalization of the pyridine ring is a formidable challenge due to its electron-deficient nature and the presence of the nitrogen atom, which can coordinate to metal catalysts. nih.gov Future research will undoubtedly focus on the development of sophisticated catalytic systems to overcome these hurdles and enable the site-selective modification of halogenated hydrazinyl pyridines.

Transition-metal catalysis has been a cornerstone of C–H functionalization, and its application to pyridine scaffolds continues to evolve. cancer.govacs.org Novel ligand designs are expected to play a crucial role in controlling the regioselectivity of these transformations. For instance, the development of ligands that can temporarily coordinate to the pyridine nitrogen or a proximal directing group could enable the selective activation of specific C-H bonds, allowing for the introduction of a wide range of functional groups at positions that are traditionally difficult to access. nih.gov

Photoredox catalysis is another rapidly emerging area that holds immense promise for pyridine functionalization. researchgate.net The use of visible light to generate radical intermediates under mild conditions opens up new avenues for the introduction of functionalities that are incompatible with traditional methods. researchgate.netacs.org Future catalytic systems may combine photoredox catalysis with transition-metal catalysis to achieve unprecedented levels of selectivity and efficiency in the functionalization of complex pyridines.

Table 1: Comparison of Emerging Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Mechanism | Potential Advantages for Halogenated Hydrazinyl Pyridines | Key Challenges |

| Directed C-H Functionalization | Transition-metal catalyst is directed to a specific C-H bond by a coordinating group. | High regioselectivity, potential for late-stage functionalization. | Requirement for a directing group, which may need to be installed and removed. |

| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. | Mild reaction conditions, tolerance of a wide range of functional groups. | Controlling regioselectivity in the absence of directing groups. |

| Dual Catalysis (e.g., Transition Metal/Photoredox) | Combination of two distinct catalytic cycles to enable novel transformations. | Access to unique reaction pathways and selectivities. | Optimization of complex reaction systems with multiple components. |

Exploration of Unprecedented Reactivity and Reaction Pathways for Hydrazinyl-Halogenated Pyridines

The unique combination of a hydrazinyl group and multiple halogen substituents in molecules like 5-Fluoro-2-hydrazinyl-4-iodopyridine suggests a rich and largely unexplored reactivity profile. Future research will focus on uncovering and harnessing these unique reaction pathways.

The hydrazinyl moiety is a versatile functional group that can participate in a variety of transformations. For instance, recent studies have demonstrated the visible-light-induced copper-catalyzed denitrogenative oxidative coupling of 2-hydrazinopyridines with terminal alkynes. This reaction proceeds with the elimination of dinitrogen gas, providing a novel method for the formation of carbon-carbon bonds at the 2-position of the pyridine ring. The application of such methodologies to polyhalogenated substrates could provide rapid access to complex molecular architectures.

Furthermore, the interplay between the hydrazinyl group and the halogen atoms is an area ripe for investigation. The hydrazino group could potentially be used to direct the regioselective substitution or coupling of the halogen atoms. Conversely, the electronic properties of the halogen substituents will undoubtedly influence the reactivity of the hydrazinyl group. A deeper understanding of these interactions will be crucial for the rational design of new synthetic methods.

Integration of Machine Learning and Artificial Intelligence in Pyridine Synthetic Design and Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. berkeley.edu These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. researchgate.netacs.org

Moreover, AI can be employed in the de novo design of novel pyridine derivatives with desired properties. By learning the structure-activity relationships from existing data, generative models can propose new molecules with enhanced biological activity or improved material properties. This approach has the potential to significantly accelerate the discovery of new drug candidates and functional materials based on the halogenated hydrazinyl pyridine scaffold. A recent study demonstrated the use of a machine learning-assisted material genome approach to design pyridine-based polymers, where it was found that halogen functionalization could enhance adsorption efficiency.

Table 2: Applications of AI and Machine Learning in Pyridine Chemistry

| Application | Description | Potential Impact on Halogenated Hydrazinyl Pyridine Research |

| Reaction Outcome Prediction | ML models are trained on large datasets of reactions to predict the major product of a given transformation. | More efficient planning of synthetic routes, reduction of trial-and-error experimentation. |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to a target molecule by working backward from the product. | Rapid identification of potential synthetic pathways to complex halogenated hydrazinyl pyridines. |

| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. | Discovery of new drug candidates and materials based on the pyridine scaffold. |

| Catalyst and Reagent Optimization | AI can suggest optimal catalysts and reaction conditions to improve yield and selectivity. | Acceleration of the development of new synthetic methodologies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-hydrazinyl-4-iodopyridine, and how is structural purity confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen (e.g., chlorine) at the pyridine C2 position with hydrazine. For example, reacting 2-chloro-4-iodo-5-fluoropyridine with anhydrous hydrazine under reflux in ethanol yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts. Structural confirmation requires ¹H/¹⁹F NMR (to identify fluorine and hydrazinyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity (>95%) can be assessed via HPLC .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Periodic TLC or NMR analysis is recommended to monitor degradation. Hydrazine derivatives are prone to oxidation; adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate this .

Advanced Research Questions

Q. How can the iodine substituent in this compound be leveraged in cross-coupling reactions, and what contradictions exist in reported catalytic efficiencies?

- Methodological Answer : The iodine at C4 is ideal for Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid). However, reported yields vary due to catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. CsF). Systematic optimization using Design of Experiments (DoE) can resolve contradictions. For instance, PdCl₂(dppf) in THF with CsF at 80°C achieves >85% yield, while weaker bases (e.g., K₂CO₃) reduce efficiency due to incomplete deprotonation .

Q. What strategies address conflicting data on the hydrazinyl group’s reactivity in forming hydrazones?

- Methodological Answer : Discrepancies in hydrazone formation (e.g., with ketones vs. aldehydes) arise from pH and steric effects. Use in situ FTIR to monitor reaction progress: aldehydes react faster at pH 4–5 (acetic acid buffer), while ketones require higher pH (7–8). X-ray crystallography of intermediates can clarify steric hindrance from the adjacent iodine substituent .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites. The C3 position (para to fluorine) is most reactive due to fluorine’s electron-withdrawing effect, directing electrophiles away from C5. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential substitution at C3, aligning with computational predictions .

Q. What role does this compound play in designing kinase inhibitors, and how are SAR studies conducted?

- Methodological Answer : The compound serves as a scaffold for ATP-binding site inhibitors. Structure-Activity Relationship (SAR) studies involve substituting iodine with heterocycles (e.g., pyrazole) and testing inhibition via enzymatic assays (e.g., EGFR kinase). IC₅₀ values correlate with substituent electronegativity; fluorine enhances binding affinity by 2–3 fold compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do some studies report instability of this compound in aqueous media, while others claim compatibility?

- Methodological Answer : Stability depends on pH and dissolved oxygen. Under acidic conditions (pH < 3), the hydrazinyl group undergoes hydrolysis to form pyridine derivatives. Use oxygen-free buffers (degassed with N₂) and maintain neutral pH for aqueous reactions. LC-MS tracking of degradation products (e.g., 5-fluoro-2-oxopyridine) confirms hydrolysis pathways .

Methodological Tables

| Reaction Optimization (Suzuki Coupling) | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF | 62 | |

| Same reaction | PdCl₂(dppf) | CsF | THF | 88 |

| Hydrazone Formation | Carbonyl Type | pH | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Benzaldehyde | Aldehyde | 4.5 | 2 | 95 |

| Acetophenone | Ketone | 7.0 | 8 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.